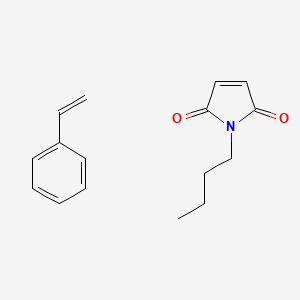
1-Butylpyrrole-2,5-dione;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butylpyrrole-2,5-dione;styrene is a compound that combines the structural features of pyrrole and styrene. Pyrrole is a five-membered nitrogen-containing heterocycle, while styrene is a vinyl aromatic compound. This combination results in a compound with unique chemical and physical properties, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butylpyrrole-2,5-dione;styrene typically involves the reaction of hexane-2,5-dione with aromatic amines in the presence of an organocatalyst such as squaric acid. This reaction is carried out in water at 60°C for about 5 hours, yielding N-substituted pyrroles . Another method involves the acid-catalyzed ring-opening reaction of 2,5-dimethylfuran, leading to the formation of 2,5-hexanedione, which is then used as a starting material for the synthesis of pyrrole compounds via the Paal–Knorr reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Butylpyrrole-2,5-dione;styrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrrole and styrene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the pyrrole or styrene rings.
Scientific Research Applications
1-Butylpyrrole-2,5-dione;styrene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Butylpyrrole-2,5-dione;styrene involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and undergo nucleophilic attacks, facilitating various chemical transformations . The specific pathways and targets depend on the context of its use, such as in biological systems or material science applications.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery for its biological activity.
2,5-Dimethylfuran: Used as a starting material for the synthesis of pyrrole compounds.
Hexane-2,5-dione: An intermediate in the synthesis of N-substituted pyrroles.
Uniqueness
1-Butylpyrrole-2,5-dione;styrene is unique due to its combination of pyrrole and styrene moieties, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the synthesis of complex organic molecules and the development of new materials.
Properties
CAS No. |
31153-81-8 |
|---|---|
Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
1-butylpyrrole-2,5-dione;styrene |
InChI |
InChI=1S/C8H11NO2.C8H8/c1-2-3-6-9-7(10)4-5-8(9)11;1-2-8-6-4-3-5-7-8/h4-5H,2-3,6H2,1H3;2-7H,1H2 |
InChI Key |
KNIJRHVZGDDMLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C=CC1=O.C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


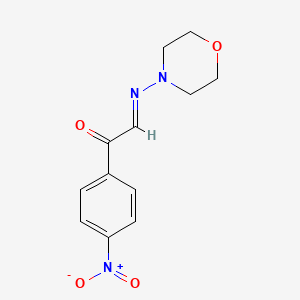
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14693646.png)
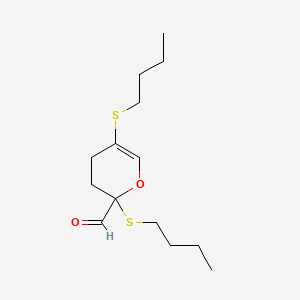
![Spiro[1,3-benzoxathiole-2,1'-cyclohexane]](/img/structure/B14693661.png)
![5,8-Dioxa-2-thiaspiro[3.4]octane](/img/structure/B14693672.png)
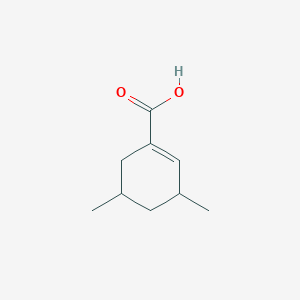
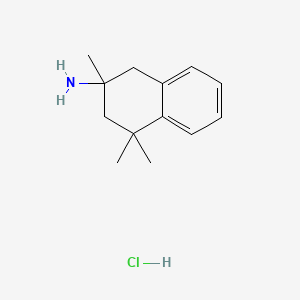
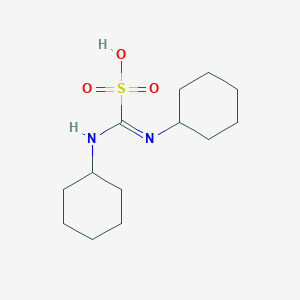
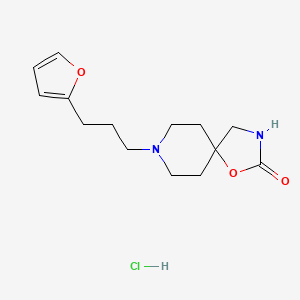
![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride](/img/structure/B14693710.png)
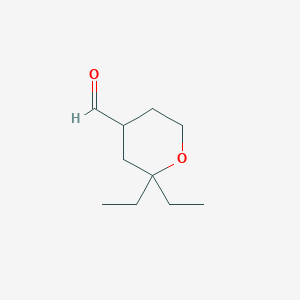
![5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14693715.png)
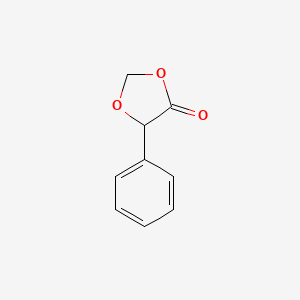
![2-Phenylthieno[2,3-b]thiophene](/img/structure/B14693724.png)
